molecular formula C22H23N3O2 B10982602 6-methoxy-1-methyl-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide

6-methoxy-1-methyl-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B10982602
M. Wt: 361.4 g/mol
InChI Key: ZBHGAGMJIGMXET-UHFFFAOYSA-N
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Description

6-methoxy-1-methyl-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 6-methoxy-1-methyl-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthesis might involve the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1-methyl-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to drive the reaction to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

6-methoxy-1-methyl-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-1-methyl-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For example, some indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-1-methyl-N-[2-(1-methyl-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide is unique due to its specific functional groups, which can confer distinct biological activities and chemical reactivity. Its methoxy and carboxamide groups, in particular, can influence its interactions with biological targets and its overall stability.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

6-methoxy-1-methyl-N-[2-(1-methylindol-3-yl)ethyl]indole-2-carboxamide

InChI

InChI=1S/C22H23N3O2/c1-24-14-16(18-6-4-5-7-19(18)24)10-11-23-22(26)21-12-15-8-9-17(27-3)13-20(15)25(21)2/h4-9,12-14H,10-11H2,1-3H3,(H,23,26)

InChI Key

ZBHGAGMJIGMXET-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCNC(=O)C3=CC4=C(N3C)C=C(C=C4)OC

Origin of Product

United States

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